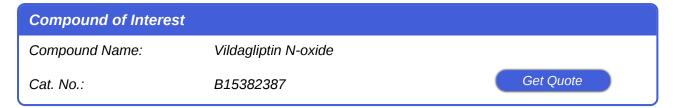


Vildagliptin N-oxide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin N-oxide is a metabolite of Vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. As a metabolite, understanding the physicochemical properties of Vildagliptin N-oxide is crucial for a comprehensive assessment of the parent drug's metabolic profile, safety, and analytical characterization. This technical guide provides an in-depth overview of the known physicochemical properties of Vildagliptin N-oxide, including its synthesis, stability, and analytical methodologies. It is important to note that while extensive data is available for the parent compound, Vildagliptin, specific experimental data for Vildagliptin N-oxide is limited in publicly accessible literature. This guide compiles the available information and provides general experimental frameworks where specific protocols for the N-oxide are not available.

Physicochemical Properties

Quantitative data for **Vildagliptin N-oxide** is summarized in the table below. It is important to note that some of these values are computed and not experimentally determined, as specific studies on the isolated N-oxide are scarce.



Property	Value	Source
Chemical Formula	C17H25N3O3	PubChem[1]
Molecular Weight	319.4 g/mol	PubChem[1]
IUPAC Name	(2S)-1-({INVALID-LINK amino}acetyl)pyrrolidine-2- carbonitrile	PubChem[1]
Physical Appearance	Pale yellow hygroscopic solid	Not explicitly cited
XLogP3 (Computed)	0.8	PubChem[1]
Melting Point	Data not available	
рКа	Data not available	_
Solubility	Data not available	_

Synthesis of Vildagliptin N-oxide

A specific, detailed experimental protocol for the synthesis of **Vildagliptin N-oxide** is not readily available in the reviewed literature. However, its formation as an oxidation product of Vildagliptin is acknowledged. A general approach to the synthesis of N-oxides of tertiary amines involves the use of an oxidizing agent.

General Experimental Protocol for N-oxidation:

- Dissolution: Dissolve Vildagliptin in a suitable organic solvent such as dichloromethane or chloroform.
- Oxidation: Add a controlled amount of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to the solution at a controlled temperature, often at 0°C to room temperature.
- Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the consumption of the starting material and the formation of the N-oxide.



- Work-up: Once the reaction is complete, quench any excess oxidizing agent. This can often be achieved by adding a reducing agent like sodium thiosulfate or sodium sulfite.
- Extraction and Purification: The reaction mixture is then typically washed with an aqueous basic solution (e.g., sodium bicarbonate) to remove acidic byproducts. The organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be purified using column chromatography on silica gel to isolate the **Vildagliptin N-oxide**.

Stability Profile

Specific stability studies on isolated **Vildagliptin N-oxide** are not extensively reported. However, information can be inferred from the forced degradation studies of Vildagliptin, where oxidative stress conditions lead to the formation of various degradation products. Vildagliptin itself is found to be susceptible to degradation under acidic, basic, and oxidative conditions.[2] [3] The N-oxide, being an oxidation product, would likely exhibit its own unique stability profile, but it is expected to be sensitive to reducing agents.

General Protocol for Forced Degradation Studies:

Forced degradation studies are essential to establish the intrinsic stability of a drug substance. A general protocol to assess the stability of **Vildagliptin N-oxide** would involve subjecting a solution of the compound to the following conditions as per ICH guidelines:

- Acidic Conditions: 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.
- Basic Conditions: 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.
- Oxidative Conditions: 3% H₂O₂ at room temperature for a defined period.
- Thermal Conditions: Heating the solid substance at a specified temperature (e.g., 80°C) for a defined period.
- Photolytic Conditions: Exposing the solid substance or its solution to UV light (e.g., 254 nm) and fluorescent light for a defined period.



Samples would be analyzed at various time points by a stability-indicating HPLC method to determine the extent of degradation.

Analytical Characterization

The analysis of Vildagliptin and its impurities, including potential N-oxides, is predominantly carried out using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Vildagliptin and Related Substances:

While a specific validated method for **Vildagliptin N-oxide** is not detailed, a general HPLC method for Vildagliptin and its impurities can be adapted.

- Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size), is typically used.
- Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter for achieving good separation.
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Detection: UV detection at a wavelength where Vildagliptin and its N-oxide show significant absorbance (e.g., around 210 nm).
- Temperature: The column is usually maintained at a constant temperature (e.g., 25°C or 30°C) to ensure reproducibility.

UPLC-MS/MS for Identification and Quantification:

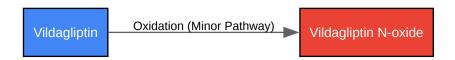
For the definitive identification and sensitive quantification of **Vildagliptin N-oxide**, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice. This technique provides high resolution and specificity, allowing for the separation of closely related



compounds and their unambiguous identification based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Metabolic Pathway

Vildagliptin undergoes several metabolic transformations in the body. The formation of **Vildagliptin N-oxide** is a minor metabolic pathway resulting from the oxidation of the tertiary amine group in the adamantyl moiety.



Click to download full resolution via product page

Vildagliptin N-oxidation pathway.

Experimental Workflow for Analysis

The following diagram illustrates a general workflow for the analysis of **Vildagliptin N-oxide** in a sample.



Sample Preparation Sample (e.g., biological matrix, reaction mixture) Extraction / Dilution Filtration Analytical Separation and Detection HPLC / UPLC Separation UV / MS Detection Data Processing Peak Integration Quantification

Click to download full resolution via product page

Reporting

General workflow for the analysis of Vildagliptin N-oxide.



Conclusion

Vildagliptin N-oxide is a relevant metabolite in the overall disposition of Vildagliptin. While a complete physicochemical profile based on experimental data is not yet publicly available, this guide provides a summary of the current knowledge and outlines general methodologies for its synthesis, stability testing, and analysis. Further research is warranted to fully characterize this metabolite, which will contribute to a more comprehensive understanding of Vildagliptin's pharmacology and safety. Researchers in drug development and analytical sciences are encouraged to utilize the provided frameworks as a starting point for their investigations into **Vildagliptin N-oxide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Vildagliptin N-oxide | C17H25N3O3 | CID 145708663 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 3. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin
 Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR
 with PCA) PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Vildagliptin N-oxide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15382387#physicochemical-properties-of-vildagliptin-n-oxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com